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Tandutinib Clinical Trial Application Notes

Tandutinib is an orally bioavailable small-molecule inhibitor targeting type III receptor tyrosine kinases,

including platelet-derived growth factor receptor-β (PDGFR-β), Fms-like tyrosine kinase 3 (FLT3), and

c-Kit [1] [2]. Its development has focused on acute myeloid leukemia (AML) and glioblastoma.

Table 1: Key Clinical Trial Findings and Dosing

Trial Feature Acute Myeloid Leukemia (AML) Recurrent Glioblastoma

Recommended Phase II
Dose

525 mg twice daily

(monotherapy) [3]

600 mg twice daily [1] [4]

Dose-Limiting Toxicity
(DLT)

Reversible generalized muscular

weakness [3]

Reversible generalized muscular

weakness [1]

Key Efficacy Findings Antileukemic activity in FLT3-ITD

mutant AML [3] [5]

Trial closed for lack of efficacy at

interim analysis [1]

Central Nervous System
Penetration

Information not specific to AML Excellent; mean tumor-to-plasma

ratio of 13.1 ± 8.9 [1] [4]
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Table 2: Pharmacokinetic and Pharmacodynamic Profile

Parameter Findings

Administration Oral [3]

Elimination Half-Life ~6.4 days [4]

Time to Steady-State >1 week of dosing [3]

Food Effect Decreased oral bioavailability; dosing recommended 2 hours before or
after meals [3]

Evidence of Target
Engagement

Inhibition of FLT3 phosphorylation in circulating leukemic blasts (AML) [3]

Metabolism & Excretion Not subject to extensive metabolism; likely eliminated by biliary excretion
without significant biotransformation [4] [3]

Detailed Experimental Protocols

Pharmacokinetic Analysis in Glioblastoma Trial

This protocol details the measurement of tandutinib concentrations in brain tumor tissue and plasma [4].

Pre-surgical Dosing: Patients scheduled for resection of recurrent glioblastoma received tandutinib
500 mg orally twice daily for 7 days.

Sample Collection:
Tissue: A single intact section of tumor tissue (0.5–1.0 cm³) was rinsed with ice-cold PBS,

blotted dry, and stored at -80°C.
Plasma: Peripheral blood samples (6 mL) were collected in spray-coated sodium heparin tubes

immediately before and after surgery. Plasma was separated by centrifugation (1300 g, 10 min,
4°C) and stored at -80°C.

Sample Analysis:
Homogenates were prepared from the frozen tumor samples.
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Tandutinib concentrations in plasma and tumor homogenates were determined using a

validated reversed-phase high-performance liquid chromatography with tandem mass
spectrometric detection (LC-MS/MS) method.

The brain tumor-to-plasma concentration ratio (B/P) was calculated as: [Tandutinib] in tumor
(ng/g) / average [Tandutinib] in plasma during surgery (ng/mL).

Assessment of FLT3 Inhibition in AML Trial

This protocol confirms target inhibition in patients with AML [3].

Sample Collection: Peripheral blood samples were obtained from patients with circulating leukemic

blasts.
Western Blotting:

Protein lysates were prepared from isolated blasts.
Lysates were subjected to Western blot analysis using antibodies specific for phosphorylated

FLT3 and total FLT3.
Inhibition of FLT3 signaling was demonstrated by a reduction in the phosphorylation of FLT3 in

samples taken after treatment with tandutinib compared to baseline.

Tandutinib Mechanism of Action and Signaling
Pathway

Tandutinib acts as a potent ATP-competitive antagonist of specific type III receptor tyrosine kinases. The

following diagram illustrates its primary mechanism of action and the key signaling pathways it disrupts.
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Tandutinib (Oral)
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This mechanism is supported by pre-clinical models. In colon cancer cell lines and xenografts, tandutinib

treatment inhibited phosphorylation of c-Kit, Akt, and mTOR, leading to suppressed proliferation, induced
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apoptosis, and reduced expression of pro-angiogenic factors like VEGF and COX-2 [6] [7].

Key Considerations for Protocol Development

Patient Selection for AML: Clinical activity was most prominent in patients with FLT3-ITD mutations
[3]. Enriching trial populations for this biomarker is crucial for evaluating efficacy.
Combination Therapy: Tandutinib has been evaluated in combination with standard "7+3" induction

chemotherapy (cytarabine and daunorubicin) for newly diagnosed AML [5]. An intermittent dosing
schedule (e.g., days 1-14 per cycle) was better tolerated than continuous dosing due to

gastrointestinal side effects.
Safety Monitoring: Protocols should include close monitoring for generalized muscle weakness,

which is the principal DLT. Cardiac monitoring (ECG) is also recommended due to tandutinib's
activity against the hERG potassium channel in pre-clinical assays [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Feasibility, phase I, and phase II studies of tandutinib, an oral ... [pubmed.ncbi.nlm.nih.gov]

2. : Uses, Interactions, Mechanism of Action | DrugBank Online Tandutinib [go.drugbank.com]

3. Phase 1 clinical results with tandutinib (MLN518), a novel ... [pmc.ncbi.nlm.nih.gov]

4. Feasibility, phase I, and phase II studies of tandutinib, an oral ... [pmc.ncbi.nlm.nih.gov]

5. Phase 1/2 Study of Tandutinib (MLN518) Plus Standard ... [sciencedirect.com]

6. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]

7. Tandutinib inhibits the Akt/mTOR signaling pathway ... - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tandutinib clinical trial protocol phase I II dosing]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548053#tandutinib-clinical-

trial-protocol-phase-i-ii-dosing]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4418457/
https://pubmed.ncbi.nlm.nih.gov/23427297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895460/
https://www.smolecule.com/products/s548053?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0006497118415984
https://www.smolecule.com/products/s548053?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895460/
https://www.smolecule.com/products/s548053?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27663390/
https://go.drugbank.com/drugs/DB05465
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5464374/
https://www.sciencedirect.com/science/article/pii/S0006497118415984
https://pmc.ncbi.nlm.nih.gov/articles/PMC4418457/
https://pubmed.ncbi.nlm.nih.gov/23427297/
https://www.smolecule.com/products/b548053#tandutinib-clinical-trial-protocol-phase-i-ii-dosing
https://www.smolecule.com/products/b548053#tandutinib-clinical-trial-protocol-phase-i-ii-dosing
https://www.smolecule.com/products/b548053#tandutinib-clinical-trial-protocol-phase-i-ii-dosing
https://www.smolecule.com/products/s548053?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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